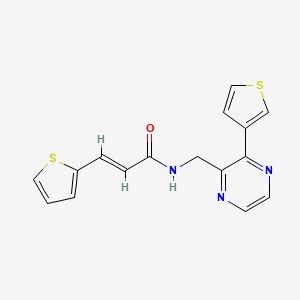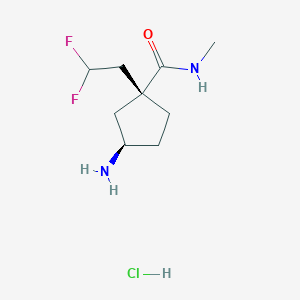
(1R,3R)-3-amino-1-(2,2-difluoroethyl)-N-methylcyclopentane-1-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3R)-3-Amino-1-(2,2-difluoroethyl)-N-methylcyclopentane-1-carboxamide hydrochloride is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a cyclopentane ring with an amino group, a difluoroethyl group, and a carboxamide group, making it a unique molecule with interesting properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,3R)-3-Amino-1-(2,2-difluoroethyl)-N-methylcyclopentane-1-carboxamide hydrochloride typically involves multiple steps, starting with the formation of the cyclopentane ring. The key steps include:
Formation of the Cyclopentane Ring: This can be achieved through various methods, such as the Diels-Alder reaction or other cycloaddition reactions.
Introduction of the Difluoroethyl Group: This step may involve the use of reagents like difluoroethyl halides and appropriate catalysts to facilitate the substitution reaction.
Introduction of the Amino Group: The amino group can be introduced through reductive amination or other methods involving ammonia or its derivatives.
Formation of the Carboxamide Group: This step typically involves the reaction of the intermediate with an appropriate carboxylic acid derivative, followed by amide bond formation.
Final Steps: The compound is then converted to its hydrochloride salt form through reaction with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents. Purification steps, including crystallization and chromatography, would be employed to ensure the final product's purity.
Chemical Reactions Analysis
Types of Reactions: (1R,3R)-3-Amino-1-(2,2-difluoroethyl)-N-methylcyclopentane-1-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.
Reduction: The carboxamide group can be reduced to form an amine.
Substitution: The difluoroethyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as alkyl halides, alcohols, or amines can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Nitro derivatives, hydroxylamines, and other oxidized forms.
Reduction Products: Primary amines, secondary amines, and other reduced forms.
Substitution Products: Various substituted cyclopentane derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may serve as a tool in biological studies, such as enzyme inhibition or receptor binding assays.
Medicine: It has potential therapeutic applications, possibly as a drug candidate for various diseases.
Industry: The compound can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which (1R,3R)-3-Amino-1-(2,2-difluoroethyl)-N-methylcyclopentane-1-carboxamide hydrochloride exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific receptors or enzymes in the body, leading to biological effects. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
(1R,3R)-3-Amino-1-(2,2-difluoroethyl)-N-methylcyclopentane-1-carboxamide hydrochloride can be compared with other similar compounds, such as:
(1R,3S)-3-Amino-1-(2,2-difluoroethyl)-N-methylcyclopentane-1-carboxamide hydrochloride: This compound has a different stereochemistry at the 3-position, which may affect its biological activity.
(1R,3R)-3-Amino-1-(2,2-dichloroethyl)-N-methylcyclopentane-1-carboxamide hydrochloride: This compound has a dichloroethyl group instead of a difluoroethyl group, which may influence its reactivity and properties.
Properties
IUPAC Name |
(1R,3R)-3-amino-1-(2,2-difluoroethyl)-N-methylcyclopentane-1-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F2N2O.ClH/c1-13-8(14)9(5-7(10)11)3-2-6(12)4-9;/h6-7H,2-5,12H2,1H3,(H,13,14);1H/t6-,9-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJNWUZRTYPXKO-SOWVLMPRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1(CCC(C1)N)CC(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)[C@@]1(CC[C@H](C1)N)CC(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 3-({2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B2664359.png)
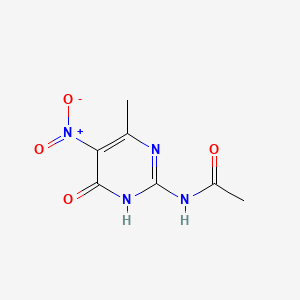
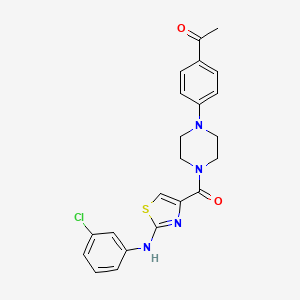
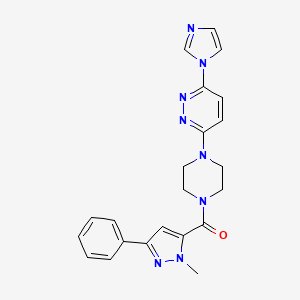
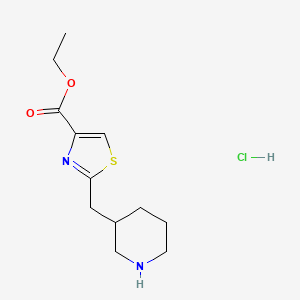
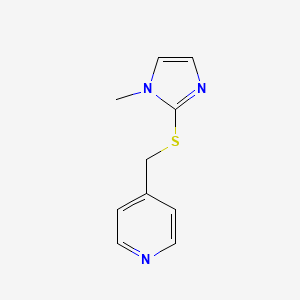
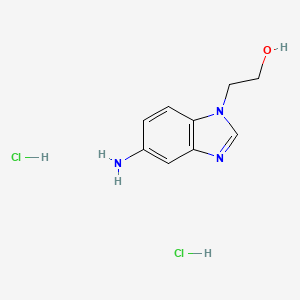
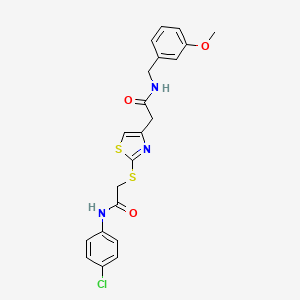
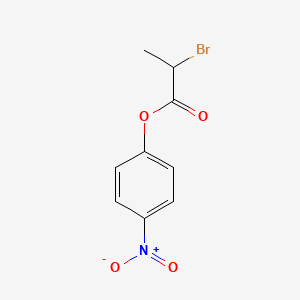
![Methyl 2-(isobutylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2664372.png)
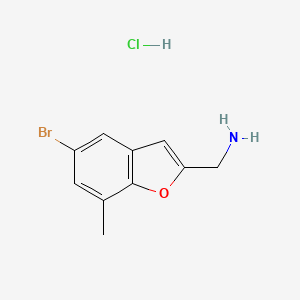
![N-benzyl-3-(4-methoxyphenyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B2664375.png)
![(E)-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-2-(3,4-dimethoxyphenyl)ethene-1-sulfonamide](/img/structure/B2664376.png)
